molecular formula C20H21FN2O5S B2772801 3-fluoro-4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1058212-77-3

3-fluoro-4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No. B2772801
M. Wt: 420.46
InChI Key: LSOSEESYNFAMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that includes several functional groups such as a fluoro group, a methoxy group, a carbonyl group, an indolin group, and a benzenesulfonamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, indole derivatives and tetrahydrofuran derivatives have been synthesized in various ways .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. Each of these groups would contribute to the overall structure and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. Indole derivatives are known to possess various biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of a fluoro group could influence the compound’s reactivity and stability .

Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, such as those in the study by Pişkin, Canpolat, and Öztürk (2020), demonstrates their potential in photodynamic therapy (PDT) for cancer treatment. These compounds are characterized by good fluorescence properties, high singlet oxygen quantum yields, and suitable photodegradation quantum yields, making them effective as Type II photosensitizers in PDT (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Antimicrobial Properties

Gul et al. (2016) synthesized benzenesulfonamides with specific substitutions and evaluated their cytotoxicity, tumor specificity, and carbonic anhydrase inhibition potential. Some derivatives showed promising cytotoxic activities, which may be crucial for further anti-tumor activity studies, indicating potential applications in developing new anticancer agents (Gul et al., 2016).

Enantioselective Fluorination

The development of sterically demanding electrophilic fluorinating reagents, such as N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI), by Yasui et al. (2011) showcases the application of benzenesulfonamide derivatives in improving the enantioselectivity of fluorination reactions. This advancement has implications for synthesizing enantioenriched fluorinated molecules, which are valuable in pharmaceuticals and agrochemicals (Yasui et al., 2011).

COX-2 Inhibition for Anti-inflammatory Drugs

The synthesis of 1,5-diarylpyrazoles with a benzenesulfonamide moiety by Pal et al. (2003) for cyclooxygenase-2 (COX-2) inhibitory activity highlights the potential use of benzenesulfonamide derivatives in developing anti-inflammatory drugs. Their study identified compounds with significant COX-2 selectivity and potency, indicating a promising direction for new COX-2 inhibitor drugs (Pal et al., 2003).

Antimicrobial and Anticancer Evaluation

Kumar et al. (2014) synthesized and evaluated a series of benzenesulfonamide derivatives for antimicrobial and anticancer activities. Their findings indicated that certain compounds exhibited significant activity, suggesting their potential as lead compounds for developing new antimicrobial and anticancer therapies (Kumar et al., 2014).

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many indole derivatives, this compound could have potential uses in medical or pharmaceutical research .

properties

IUPAC Name

3-fluoro-4-methoxy-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O5S/c1-27-18-7-6-15(12-16(18)21)29(25,26)22-14-5-4-13-8-9-23(17(13)11-14)20(24)19-3-2-10-28-19/h4-7,11-12,19,22H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOSEESYNFAMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CCCO4)C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-4-methoxy-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.